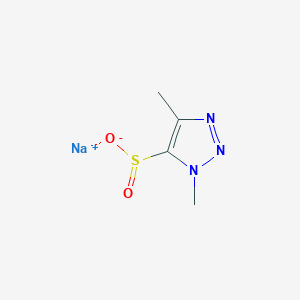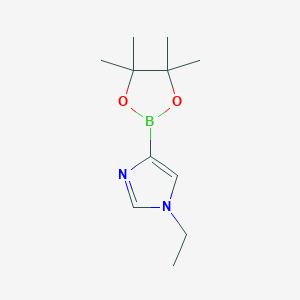![molecular formula C5H5N5O B15246182 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolo-pyrimidine derivatives.
Substitution: Formation of N-substituted triazolo-pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different chemical properties and reactivity.
Uniqueness
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific arrangement of nitrogen atoms within the triazole and pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
7-amino-1H-triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2 |
InChI-Schlüssel |
YQXUSXXXDWIXMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=NC1=O)C=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















